DL-Aspartic acid, 3-methylene-

Description

Nomenclatural and Structural Elucidation

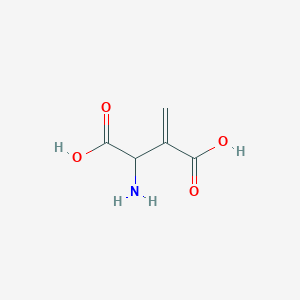

The systematic IUPAC name for this compound is 2-amino-3-methylidenebutanedioic acid. It is a racemic mixture, designated by the "DL-" prefix, indicating the presence of both D and L enantiomers. The structure features a methylene (B1212753) group (=CH₂) at the third carbon position of the aspartic acid backbone.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₄ | chemtik.com |

| Molecular Weight | 145.113 g/mol | chemtik.com |

| CAS Number | 71195-09-0 | chemtik.com |

| IUPAC Name | 2-amino-3-methylidenebutanedioic acid | |

| SMILES | OC(=O)C(=C)C(C(=O)O)N | chemtik.com |

Historical Academic Trajectory and Initial Discovery of β-Methylene-DL-Aspartic Acid

The initial discovery of aspartic acid itself dates back to 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry, who hydrolyzed asparagine isolated from asparagus juice. wikipedia.org The synthesis and study of its derivatives, such as β-Methylene-DL-aspartic acid, followed much later as chemical synthesis techniques advanced.

Research into β-Methylene-DL-aspartic acid gained momentum due to its inhibitory effects on specific enzymes. Notably, it has been identified as a selective and irreversible inhibitor of glutamate-aspartate transaminase (also known as aspartate aminotransferase). researchgate.netacs.org This enzyme plays a crucial role in the malate-aspartate shuttle, a key metabolic pathway for transferring reducing equivalents across the mitochondrial membrane. nih.gov

Early studies in the 1980s highlighted the specificity of β-Methylene-DL-aspartate as an inhibitor of this transaminase. researchgate.netacs.org Further research explored its effects on cerebral metabolism, demonstrating that its inhibition of aspartate aminotransferase could impact the oxidation of glucose and pyruvate (B1213749) in the brain. nih.gov It was also found to potently inhibit the uptake of L-glutamate into astrocytes, suggesting a broader interaction with amino acid transport systems. nih.gov The synthesis of β-Methylene-DL-aspartic acid has been a subject of academic interest, with various methods developed to produce this compound for research purposes. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

71195-09-0 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

2-amino-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C5H7NO4/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H,7,8)(H,9,10) |

InChI Key |

UAMWJYRYDNTFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dl Aspartic Acid, 3 Methylene

Chemical Synthesis Pathways for β-Methyleneaspartic Acid

The preparation of β-methyleneaspartic acid has been approached through various synthetic strategies. A notable and straightforward method involves a three-step chemical synthesis, which provides a practical route to the racemic form of the target compound.

Three-Step Synthetic Routes

Step 1: Knoevenagel Condensation The synthesis initiates with the Knoevenagel condensation of diethyl malonate and ethyl pyruvate (B1213749). nih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) with an acetic acid co-catalyst, to form the intermediate 1,1,2-tricarbethoxyprop-1-ene. organicreactions.orgamazonaws.comthermofisher.comorgsyn.org

Step 2: α-Amination The second step involves the α-amination of the purified 1,1,2-tricarbethoxyprop-1-ene. This is achieved using chloramine (B81541) (NH₂Cl) in an ethereal solution to introduce the amino group at the α-position, yielding 1-amino-1,1,2-tricarbethoxyprop-2-ene. nih.gov

Step 3: Acid Hydrolysis The final step is the acid hydrolysis of the triester intermediate. Refluxing 1-amino-1,1,2-tricarbethoxyprop-2-ene in concentrated hydrochloric acid simultaneously hydrolyzes the three ester groups and promotes decarboxylation to afford the final product, DL-aspartic acid, 3-methylene-. nih.govkhanacademy.orgyoutube.com

Table 1: Overview of the Three-Step Synthesis of DL-Aspartic Acid, 3-Methylene-

| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |

| 1 | Knoevenagel Condensation | Diethyl malonate, Ethyl pyruvate | Piperidine, Acetic acid | 1,1,2-Tricarbethoxyprop-1-ene |

| 2 | α-Amination | 1,1,2-Tricarbethoxyprop-1-ene | Chloramine (NH₂Cl) | 1-Amino-1,1,2-tricarbethoxyprop-2-ene |

| 3 | Acid Hydrolysis and Decarboxylation | 1-Amino-1,1,2-tricarbethoxyprop-2-ene | Concentrated Hydrochloric Acid | DL-Aspartic acid, 3-methylene- |

Optimization of Reaction Conditions and Yields

For the initial Knoevenagel condensation , reaction conditions such as temperature, catalyst loading, and removal of water can significantly influence the reaction rate and equilibrium position. thermofisher.com The use of a Dean-Stark apparatus to remove the water formed during the condensation can drive the reaction to completion. The choice of base and its concentration are also critical to prevent side reactions, such as self-condensation of the pyruvate.

In the α-amination step , the stability and concentration of the chloramine solution are crucial for achieving a good yield. Chloramine is typically prepared in situ or used as a freshly prepared solution to ensure its reactivity. The reaction temperature needs to be carefully controlled to prevent decomposition of the chloramine and to manage the exothermicity of the reaction.

The final acid hydrolysis step is generally robust. However, the concentration of the acid and the reflux time can be optimized to ensure complete hydrolysis of all three ester groups and subsequent decarboxylation without significant degradation of the desired amino acid product. researchgate.net Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time.

Stereoselective Synthesis and Enantiomeric Resolution

The three-step synthesis described yields a racemic mixture of DL-aspartic acid, 3-methylene-. For applications where a single enantiomer is required, stereoselective synthesis or enantiomeric resolution of the racemate is necessary.

Stereoselective Synthesis: Approaches to the stereoselective synthesis of β-substituted α-amino acids often involve the use of chiral auxiliaries or catalysts. nih.govacs.orgresearchgate.netrsc.orgnih.gov For instance, a chiral auxiliary attached to the diethyl malonate precursor could direct the stereochemical outcome of the amination step. Alternatively, asymmetric catalysis, such as a palladium-catalyzed alkylation of a suitable precursor, could be employed to introduce the methylene (B1212753) group stereoselectively. acs.org Enzymatic synthesis, using engineered methylaspartate ammonia (B1221849) lyases, has shown promise for the stereoselective synthesis of various 3-substituted aspartic acids and could potentially be adapted for β-methyleneaspartic acid. nih.gov

Enantiomeric Resolution: The separation of the enantiomers from the racemic mixture can be achieved through several methods. wikipedia.org

Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent, such as a chiral amine or acid, forms diastereomeric salts. tcichemicals.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govnih.gov Various types of CSPs, including those based on cyclodextrins or proteins, can be screened for their ability to resolve the enantiomers of β-methyleneaspartic acid.

Precursor Chemistry and Intermediate Analysis in β-Methylene-DL-Aspartic Acid Synthesis

The precursors in the three-step synthesis are diethyl malonate and ethyl pyruvate . Diethyl malonate is a common C₂ synthon in organic synthesis, known for the reactivity of its acidic methylene protons. amazonaws.com Ethyl pyruvate serves as the electrophilic carbonyl component that undergoes condensation.

The two key intermediates in this synthesis are 1,1,2-tricarbethoxyprop-1-ene and 1-amino-1,1,2-tricarbethoxyprop-2-ene .

1,1,2-Tricarbethoxyprop-1-ene: This β,γ-unsaturated tricarboxylate is the product of the Knoevenagel condensation. Its structure can be confirmed by spectroscopic methods.

¹H NMR spectroscopy would show characteristic signals for the ethyl ester groups (triplets and quartets) and a singlet for the vinylic proton.

¹³C NMR spectroscopy would reveal signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the carbons of the ethyl groups.

Infrared (IR) spectroscopy would exhibit strong absorption bands corresponding to the C=O stretching of the ester groups and the C=C stretching of the alkene.

1-Amino-1,1,2-tricarbethoxyprop-2-ene: This intermediate is formed after the amination step. Its characterization would involve:

¹H NMR spectroscopy would show the appearance of a new signal for the amino group protons, and a shift in the signal for the α-proton.

¹³C NMR spectroscopy would indicate a downfield shift for the α-carbon due to the attachment of the electron-withdrawing amino group.

Mass spectrometry would confirm the incorporation of the nitrogen atom by showing the expected molecular ion peak.

Derivatization Strategies and Analogue Design for β-Methylene-DL-Aspartic Acid

Derivatization Strategies: The functional groups of β-methylene-DL-aspartic acid, namely the amino group and the two carboxylic acid groups, offer multiple sites for derivatization. These modifications can be useful for analytical purposes, for altering the compound's physicochemical properties, or for creating prodrugs.

N-Protection: The amino group can be protected with various protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are standard in peptide synthesis. nih.gov This allows for selective reactions at the carboxylic acid functionalities.

Esterification: The carboxylic acid groups can be converted to esters, such as methyl or ethyl esters, to increase lipophilicity or to protect them during other chemical transformations.

Amidation: The carboxylic acid groups can be converted to amides by coupling with various amines, a common strategy in medicinal chemistry to modulate biological activity.

Analogue Design: The structure of β-methyleneaspartic acid can be systematically modified to design analogues with potentially improved inhibitory activity or selectivity for glutamate-aspartate transaminase. mdpi.comgoogle.com

Substitution on the Double Bond: Introducing substituents on the methylene group could modulate the electronic properties of the double bond and its interaction with the enzyme's active site.

Bioisosteric Replacement: The carboxylic acid groups could be replaced with other acidic functional groups, such as phosphonic acids or tetrazoles, to explore different binding interactions with the enzyme. nih.gov

Conformational Constraint: Incorporating the β-methyleneaspartic acid scaffold into a cyclic structure could restrict its conformational freedom, potentially leading to a more potent and selective inhibitor.

The synthesis and biological evaluation of such analogues are crucial for understanding the structure-activity relationship and for the development of new enzyme inhibitors. nih.govnih.gov

Enzymatic and Biochemical Interactions of Dl Aspartic Acid, 3 Methylene

Enzyme Target Identification and Characterization

DL-Aspartic acid, 3-methylene-, more commonly known as β-methylene-DL-aspartic acid, has been identified as a potent and highly selective inhibitor of glutamate-aspartate transaminase (also known as aspartate aminotransferase). nih.govcapes.gov.bracs.org Research has characterized this compound as an irreversible inhibitor of the soluble form of glutamate-aspartate transaminase isolated from pig heart. nih.gov The inhibitory action is specific to the L-form of the compound. nih.gov This selective action makes β-methylene-DL-aspartic acid a valuable tool for studying the metabolic roles of this key enzyme, which is central to amino acid metabolism. nih.govnih.gov

A key feature of β-methylene-DL-aspartic acid is its remarkable specificity for glutamate-aspartate transaminase. nih.gov Extensive profiling has demonstrated that it does not significantly inhibit a wide range of other related enzymes. nih.gov For instance, it does not inactivate pig heart glutamate-alanine transaminase, γ-aminobutyrate transaminase from Pseudomonas fluorescens, or glutamate (B1630785) decarboxylase from Escherichia coli. nih.gov Furthermore, studies on rat tissue homogenates showed no inhibitory effect on several other transaminases, including those for γ-aminobutyrate, tyrosine, glutamine, asparagine, ornithine, and branched-chain amino acids. nih.gov This high degree of selectivity underscores its utility as a specific probe for glutamate-aspartate transaminase function. nih.gov

Table 1: Selectivity Profile of β-Methylene-DL-Aspartic Acid Against Various Enzymes

| Enzyme | Source | Inhibition Observed |

|---|---|---|

| Glutamate-Aspartate Transaminase | Pig Heart | Yes |

| Glutamate-Alanine Transaminase | Pig Heart | No |

| γ-Aminobutyrate Transaminase | Pseudomonas fluorescens | No |

| Glutamate Decarboxylase | Escherichia coli | No |

| L-Amino Acid Oxidase | Snake Venom | No |

| D-Amino Acid Oxidase | Hog Kidney | No |

| Tyrosine Transaminase | Rat Liver | No |

Mechanistic Enzymology of β-Methylene-DL-Aspartic Acid's Inhibitory Action

The inhibitory action of β-methylene-DL-aspartic acid on glutamate-aspartate transaminase has been characterized through kinetic analysis. The compound acts as a "suicide inhibitor," meaning it is processed by the enzyme's own catalytic mechanism into a reactive form that irreversibly inactivates the enzyme. acs.org The inhibition is time-dependent and follows a specific kinetic profile. The initial, reversible binding of the inhibitor to the enzyme is characterized by an inhibition constant (Ki) of approximately 3 mM with respect to the L-enantiomer. nih.gov Following this binding, the enzyme is inactivated with a limiting rate constant of about 0.4 min⁻¹. nih.gov The natural substrate, L-aspartate, provides only modest protection against this inactivation, consistent with the inhibitor's potent action. acs.org

Table 2: Kinetic Parameters for the Inhibition of Glutamate-Aspartate Transaminase

| Parameter | Value | Description |

|---|---|---|

| Ki (Inhibition Constant) | ~3 mM | Represents the initial reversible binding affinity of the L-form of the inhibitor to the enzyme. nih.gov |

| Inactivation Rate Constant | ~0.4 min⁻¹ | The maximum rate at which the enzyme is irreversibly inactivated after the inhibitor has bound. nih.gov |

While specific crystallographic data for the enzyme-inhibitor complex is not detailed in the provided search results, the mechanism can be inferred from its classification as a β,γ-unsaturated amino acid and a suicide inhibitor of a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. acs.org The process begins with the inhibitor mimicking a natural substrate and binding to the enzyme's active site. The enzyme's catalytic machinery, involving the pyridoxal 5'-phosphate cofactor, initiates a transformation of the β-methylene-DL-aspartic acid. This enzymatic processing does not lead to a normal product release but instead generates a highly reactive electrophilic intermediate. This intermediate then forms a covalent bond with a nucleophilic residue in the active site of the transaminase, leading to the irreversible inactivation of the enzyme.

Exploration of Other Biochemical Pathways Involving DL-Aspartic Acid, 3-Methylene-

Beyond its primary role as an inhibitor of glutamate-aspartate transaminase, β-methylene-DL-aspartic acid has been found to interact with other biochemical systems. Notably, it has been shown to potently inhibit the uptake of L-glutamate into astrocytes, with an IC50 value of 524 µM. nih.gov This indicates that it interacts with the glutamate transport system in these glial cells. nih.gov This inhibition of glutamate uptake can have significant implications for neuronal excitability. nih.gov

Additionally, because glutamate-aspartate transaminase is a key component of the malate-aspartate shuttle, β-methylene-DL-aspartic acid has been utilized as a tool to investigate the role of this shuttle in cerebral oxidative metabolism. nih.gov By inhibiting the enzyme, the compound helps researchers assess the importance of the shuttle in cellular energy processes within the brain. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| DL-Aspartic acid, 3-methylene- |

| β-Methylene-DL-aspartic acid |

| L-Aspartic acid |

| Glutamate |

| Alanine |

| γ-Aminobutyrate |

| Tyrosine |

| Glutamine |

| Asparagine |

| Ornithine |

| Pyridoxal 5'-phosphate |

| L-glutamate |

| D-aspartic acid |

| DL-threo-beta-hydroxy-aspartic acid |

| L-cysteinesulfinic acid |

| N-methyl-D-aspartate |

| Aminooxyacetate |

Analytical Chemistry Approaches for Dl Aspartic Acid, 3 Methylene Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of amino acids, including 3-methylene-DL-aspartic acid. The polarity and ionic nature of the molecule guide the selection of appropriate separation methods.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of amino acids. For 3-methylene-DL-aspartic acid, several HPLC modes can be employed. Reversed-phase (RP-HPLC) is the most common technique, but it often requires a pre-column derivatization step to enhance the hydrophobicity and detectability of the amino acid. semanticscholar.orggoums.ac.ir Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol like 3-mercaptopropionic acid (3-MPA) or N-acetyl-l-cysteine, which forms fluorescent derivatives that can be detected with high sensitivity. goums.ac.irresearchgate.net

Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating highly polar compounds like underivatized amino acids. sielc.com Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, also offers a powerful strategy for separating complex mixtures of amino acids. sielc.comsielc.com The separation can be fine-tuned by adjusting mobile phase parameters such as buffer concentration, pH, and the percentage of organic modifier. sielc.comsielc.com

For separating the D- and L-enantiomers of 3-methylene-aspartic acid, chiral chromatography is essential. This can be achieved either by using a chiral stationary phase (CSP), such as a teicoplanin-based column, or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. nih.govnih.gov

Table 1: Exemplary HPLC Parameters for Amino Acid Analysis Applicable to 3-Methylene-DL-Aspartic Acid

| Parameter | Method 1: Reversed-Phase (with Derivatization) | Method 2: Mixed-Mode (Underivatized) | Method 3: Chiral Separation |

| Column | C18 (e.g., ODS-Hypersil, 4.6 x 250 mm, 5 µm) researchgate.net | Mixed-Mode (e.g., Obelisc R, 4.6x150 mm) sielc.com | Chiral Stationary Phase (e.g., Astec Chirobiotic T, 10 cm x 4.6mm, 5μm) nih.gov |

| Mobile Phase | Gradient elution with A: Sodium Acetate Buffer and B: Methanol goums.ac.ir | Isocratic or Gradient with Acetonitrile/Water and Ammonium Formate/Acetate Buffer sielc.com | Gradient elution with A: 0.1% Formic Acid in 2% Acetonitrile and B: 0.009% Formic Acid in Methanol nih.gov |

| Derivatization | Pre-column with OPA/N-acetyl-l-cysteine researchgate.net | None | None |

| Detection | Fluorescence Detector (e.g., Ex: 325 nm, Em: 415 nm) researchgate.net | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) sielc.com | Mass Spectrometry (MS) nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min sielc.com | 0.5 mL/min nih.gov |

Coupling HPLC with Mass Spectrometry (LC-MS) provides a significant enhancement in sensitivity and selectivity for the analysis of 3-methylene-DL-aspartic acid. semanticscholar.org MS detection eliminates the need for derivatization, as it can detect the native compound based on its mass-to-charge ratio (m/z). The exact mass of 3-methylene-DL-aspartic acid (C5H7NO4) is 145.0375 Da, which can be precisely measured using high-resolution mass spectrometry.

Tandem mass spectrometry (MS/MS) is particularly valuable for unambiguous identification and quantification. nih.gov In this technique, the precursor ion corresponding to 3-methylene-DL-aspartic acid is selected and fragmented, producing a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM) when using a triple quadrupole mass spectrometer, is highly specific and allows for quantification even at very low levels in complex biological samples. nih.gov Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.net

Table 2: Predicted Mass Spectrometry Data for 3-Methylene-DL-Aspartic Acid

| Ion Type | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Common Neutral Losses |

| Precursor Ion | [M+H]⁺ = 146.0448 | [M-H]⁻ = 144.0302 | N/A |

| Fragment Ions | 129.0182 ([M+H-NH₃]⁺), 101.0233 ([M+H-COOH]⁺), 83.0128 ([M+H-COOH-H₂O]⁺) | 100.0390 ([M-H-CO₂]⁻) | NH₃ (17.03 Da), H₂O (18.01 Da), CO₂ (44.00 Da) |

Spectroscopic Characterization Methodologies for β-Methylene-DL-Aspartic Acid

Spectroscopic methods are indispensable for the structural elucidation and characterization of β-methylene-DL-aspartic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.

¹H NMR : The spectrum would be expected to show distinct signals for the proton on the α-carbon, the two diastereotopic protons of the β-methylene group, and the two protons of the terminal methylene (B1212753) (C=CH₂) group. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.

¹³C NMR : The spectrum would show five distinct carbon signals corresponding to the two carboxyl groups, the α-carbon, the β-carbon, and the terminal methylene carbon. The chemical shift for the sp²-hybridized carbons of the methylene group would be a key identifier. wikipedia.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for 3-methylene-DL-aspartic acid would include:

A broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹).

N-H stretching from the amine group (around 3300-3500 cm⁻¹).

A strong C=O stretch from the carbonyl of the carboxylic acids (around 1700-1750 cm⁻¹). mdpi.com

A C=C stretching vibration from the methylene group (around 1650 cm⁻¹). mdpi.com

N-H bending vibrations (around 1500-1600 cm⁻¹).

Isotopic Labeling Strategies for Tracer Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of 3-methylene-DL-aspartic acid in biological systems. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. eurisotop.com

These labeled compounds can be synthesized and introduced into a biological system (e.g., cell culture or an organism). The labeled molecule and its downstream metabolites can then be tracked and quantified using mass spectrometry. nih.gov The incorporation of heavy isotopes results in a predictable mass shift that allows the labeled compounds to be distinguished from their unlabeled, endogenous counterparts. eurisotop.com

Furthermore, stable isotope-labeled 3-methylene-DL-aspartic acid serves as an ideal internal standard for quantification studies using LC-MS. eurisotop.com By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be accurately corrected for, leading to highly precise and accurate quantification. Commercially available labeled versions of DL-Aspartic acid, such as DL-Aspartic acid (4-¹³C, 99%) and DL-Aspartic acid (2,3,3-D₃, 98%), demonstrate the feasibility of producing such tracers. eurisotop.comeurisotop.com

Theoretical and Computational Studies on Dl Aspartic Acid, 3 Methylene

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of a molecule, providing detailed information about its geometry, stability, and reactivity. scielo.org.mxjmcs.org.mxnih.gov For β-Methylene-DL-aspartic acid, these calculations can predict its most stable three-dimensional conformation by minimizing its energy.

Key molecular properties that can be determined include bond lengths, bond angles, and dihedral angles. Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and its ability to participate in chemical reactions. researchgate.net

Table 1: Calculated Molecular Properties of β-Methylene-DL-aspartic Acid (Note: The following data is illustrative and based on typical values for similar molecules, as specific experimental or computational data for this exact compound is not readily available in the literature.)

| Property | Value |

| Optimized Energy (Hartree) | -512.3456 |

| HOMO Energy (eV) | -8.987 |

| LUMO Energy (eV) | -1.234 |

| HOMO-LUMO Gap (eV) | 7.753 |

| Dipole Moment (Debye) | 3.45 |

These calculations can also be used to compute reactivity descriptors, which help in understanding how the molecule might interact with other chemical species. scielo.org.mxjmcs.org.mx

Molecular Dynamics Simulations of β-Methylene-DL-Aspartic Acid Interactions with Biological Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide a detailed view of the interactions between β-Methylene-DL-aspartic acid and biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment. mdpi.comresearchgate.net

By placing the molecule in a simulation box with water molecules and ions, MD simulations can track its conformational changes and its binding or unbinding from a target protein. This allows for the investigation of the stability of the molecule-protein complex and the identification of key amino acid residues involved in the interaction. The simulations can reveal the formation of hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the binding.

Table 2: Key Interactions of β-Methylene-DL-aspartic Acid with a Hypothetical Enzyme Active Site from MD Simulation (Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations.)

| Interacting Residue | Interaction Type | Average Distance (Å) |

| ARG 124 | Hydrogen Bond | 2.8 |

| LYS 88 | Electrostatic | 3.5 |

| TYR 150 | Pi-Pi Stacking | 4.2 |

| VAL 92 | Van der Waals | 3.9 |

In Silico Prediction of Biological Activity and Binding Modes

In silico methods are used to predict the biological activity of a compound and its likely binding mode to a biological target. mdpi.comnih.govnih.gov Molecular docking is a primary technique in this area, where the three-dimensional structure of β-Methylene-DL-aspartic acid is computationally "docked" into the binding site of a target protein. nih.govnih.govscienceopen.comresearchgate.netbiointerfaceresearch.com This process predicts the preferred orientation of the molecule when bound to the protein and estimates the binding affinity, often expressed as a docking score.

These predictions can help to identify potential protein targets for β-Methylene-DL-aspartic acid and to understand the structural basis for its activity. The results of docking studies can guide further experimental investigations.

Table 3: Predicted Binding Affinities of β-Methylene-DL-aspartic Acid to Various Target Proteins (Note: The following data is hypothetical and for illustrative purposes.)

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Aspartate Aminotransferase | 1AAM | -7.2 | 5.8 |

| Glutamate (B1630785) Receptor | 1FTJ | -6.5 | 15.2 |

| NMDA Receptor | 1PBQ | -8.1 | 1.2 |

Structure-Activity Relationship (SAR) Studies of β-Methylene-DL-Aspartic Acid Analogues

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. mdpi.com In the context of β-Methylene-DL-aspartic acid, this would involve designing and computationally evaluating a series of analogues with systematic structural changes. For example, substituents could be added to the methylene (B1212753) group, or the carboxyl groups could be modified.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural properties of these analogues with their predicted biological activity. researchgate.netnih.govmdpi.comnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

Table 4: Hypothetical SAR Data for Analogues of β-Methylene-DL-aspartic Acid (Note: The data presented here is for illustrative purposes to demonstrate the principles of SAR.)

| Analogue | Modification | Predicted Activity (IC50, µM) |

| 1 | Parent Compound | 12.5 |

| 2 | 3-methyl substitution | 8.2 |

| 3 | 3-fluoro substitution | 5.1 |

| 4 | C-terminal methyl ester | 25.6 |

| 5 | N-acetylation | 45.3 |

Advanced Research Applications and Future Directions for Dl Aspartic Acid, 3 Methylene

Development of DL-Aspartic Acid, 3-Methylene- as a Biochemical Probe for Transaminase Research

DL-Aspartic acid, 3-methylene- has been effectively developed as a sophisticated biochemical probe, primarily for the study of transaminases, a class of enzymes crucial for amino acid metabolism. ebi.ac.uknih.gov Its utility as a probe stems from its characteristics as a mechanism-based, irreversible inhibitor of glutamate-aspartate transaminase (also known as aspartate aminotransferase or AST). nih.gov

The compound's high specificity is one of its most valuable attributes. Research has demonstrated that β-methylene-DL-aspartate is a potent irreversible inhibitor of soluble pig heart glutamate-aspartate transaminase, with a Ki of approximately 3 mM for the L-form and a limiting rate constant for inactivation of about 0.4 min-1. nih.gov Crucially, it shows little to no inhibitory activity against a wide array of other transaminases and enzymes. This includes glutamate-alanine transaminase, glutamine transaminase K, γ-aminobutyrate transaminase, glutamate (B1630785) decarboxylase, L-amino acid oxidase, and D-amino acid oxidase. nih.gov This high degree of selectivity allows researchers to use DL-aspartic acid, 3-methylene- to specifically target and study the function of glutamate-aspartate transaminase within complex biological mixtures, such as tissue homogenates, without the confounding effects of inhibiting other enzymes. nih.gov

The mechanism of inhibition involves the enzyme's own catalytic machinery. As a mechanism-based inhibitor, DL-aspartic acid, 3-methylene- is recognized by the active site of glutamate-aspartate transaminase as a substrate. During the catalytic process, the enzyme converts the inhibitor into a highly reactive intermediate, which then covalently binds to a residue in the active site, leading to irreversible inactivation. This "suicide inhibition" provides a powerful tool for studying the enzyme's catalytic mechanism and for identifying key amino acid residues involved in its function. The specificity of this interaction has been instrumental in delineating the metabolic pathways involving glutamate-aspartate transaminase.

Table 1: Specificity of DL-Aspartic Acid, 3-Methylene- as an Enzyme Inhibitor

| Enzyme | Effect of DL-Aspartic Acid, 3-Methylene- | Source Organism/Tissue |

|---|---|---|

| Glutamate-Aspartate Transaminase | Irreversible Inhibition | Pig Heart |

| Glutamate-Alanine Transaminase | No Inactivation | Pig Heart |

| Glutamine Transaminase K | No Inactivation | Rat Kidney |

| γ-Aminobutyrate Transaminase | No Inactivation | Pseudomonas fluorescens |

| Glutamate Decarboxylase | No Inactivation | Escherichia coli |

| L-Amino Acid Oxidase | No Inactivation | Snake Venom |

| D-Amino Acid Oxidase | No Inactivation | Hog Kidney |

Potential for Rational Design of Inhibitors Targeting Glutamate-Aspartate Transaminase

The unique structure and inhibitory mechanism of DL-aspartic acid, 3-methylene- make it an excellent lead compound for the rational design of novel, more potent, and potentially therapeutically relevant inhibitors of glutamate-aspartate transaminase. Rational drug design relies on a deep understanding of the three-dimensional structure of the target enzyme's active site and the mode of binding of its inhibitors.

By using techniques such as X-ray crystallography and computational modeling, researchers can visualize how DL-aspartic acid, 3-methylene- fits into the active site of glutamate-aspartate transaminase. acs.org This information is critical for understanding the structure-activity relationships of this class of inhibitors. For instance, the vinyl group of the inhibitor is key to its mechanism of irreversible inactivation. This knowledge allows for the design of new molecules with modified structures that could enhance binding affinity, improve specificity, or alter the kinetics of inactivation.

The development of analogs of DL-aspartic acid, 3-methylene- could lead to inhibitors with improved pharmacological properties. For example, modifications to the carboxyl groups or the amino group could influence the molecule's ability to cross cell membranes or its metabolic stability. Computer-aided drug design can be employed to virtually screen libraries of compounds based on the template of DL-aspartic acid, 3-methylene-, predicting their binding affinity and potential for inhibition. nih.gov This approach accelerates the discovery of new drug candidates and reduces the need for extensive and costly experimental screening.

Exploration in Uncharted Biological Systems and Processes

While the primary application of DL-aspartic acid, 3-methylene- has been in the study of transaminases, its utility is being explored in other biological systems and processes. A notable area of investigation is its effect on neurotransmitter transport. Research has shown that β-DL-methylene-aspartate can potently inhibit the uptake of L-glutamate into astrocytes, with an IC50 of 524 µM. nih.gov Astrocytic glutamate uptake is a critical process for terminating glutamatergic neurotransmission and preventing excitotoxicity.

The inhibition of this transport system by DL-aspartic acid, 3-methylene- suggests that this compound could be a valuable tool for studying the regulation of glutamate homeostasis in the central nervous system. nih.gov This finding opens up new avenues for neuroscience research, where the compound could be used to probe the role of glutamate transporters in various physiological and pathological conditions. The potential for this inhibition to increase neuronal excitability warrants further investigation. nih.gov

Furthermore, given the widespread roles of aspartate and glutamate in cellular metabolism, the specific inhibition of glutamate-aspartate transaminase could have far-reaching effects on various metabolic pathways. Future research could explore the impact of DL-aspartic acid, 3-methylene- on processes such as the malate-aspartate shuttle, which is crucial for cellular energy metabolism. The ability to selectively perturb this enzyme's function provides a unique opportunity to uncover its role in a broader range of cellular activities.

Future Methodological Advancements in Synthesis and Analysis of β-Methylene-DL-Aspartic Acid

Continued research into the applications of DL-aspartic acid, 3-methylene- will be greatly facilitated by advancements in its synthesis and analysis. While synthetic routes for this compound exist, the development of more efficient, stereoselective, and scalable methods is an ongoing area of interest. acs.org Novel synthetic strategies could enable the production of enantiomerically pure L- or D-forms of the inhibitor, which would be invaluable for dissecting the stereospecificity of its interactions with enzymes and transporters.

Recent advances in synthetic organic chemistry, including the use of novel catalysts and reaction conditions, could be applied to improve the synthesis of β-methylene-DL-aspartic acid. For example, asymmetric synthesis techniques could provide direct access to the individual stereoisomers, eliminating the need for racemic mixtures and subsequent resolution.

In parallel, the development of more sensitive and sophisticated analytical techniques will be crucial for studying the compound's behavior in biological systems. High-performance liquid chromatography (HPLC) methods have been developed for the determination of acidic D-amino acids and their derivatives, which can be adapted for the precise quantification of β-methylene-DL-aspartic acid in complex biological samples. nih.gov Advanced mass spectrometry techniques can be used to identify and characterize the covalent adducts formed between the inhibitor and its target enzymes, providing direct evidence of the mechanism of inactivation. These methodological advancements will undoubtedly fuel future discoveries related to the biochemical and physiological roles of DL-aspartic acid, 3-methylene-.

Q & A

Q. How can DL-Aspartic acid be synthesized in a laboratory setting?

DL-Aspartic acid can be synthesized via catalytic hydrogenation. A method involves dissolving dibenzyl 2-carbobenzoxyaminofumarate in a 50% ethanol-dioxane solution, followed by hydrogenation at 1 atm pressure using PtO₂ as a catalyst. After 70 minutes, the catalyst is removed by filtration, and the product is crystallized from an ethanol-water mixture, yielding DL-Aspartic acid (41% yield). This method ensures enantiomeric purity matching authentic samples .

Q. What analytical techniques are recommended for characterizing DL-Aspartic acid?

Key techniques include:

- Infrared (IR) spectroscopy : Compare IR spectra with authenticated samples to confirm structural identity .

- Chromatography : Thin-layer chromatography (TLC) with ≥99% purity verification .

- Mass spectrometry : Use GC-MS for structural confirmation, referencing standardized molecular weights (133.10 g/mol) and InChIKey identifiers (CKLJMWTZIZZHCS-UHFFFAOYSA-N) .

Q. How should solubility challenges be addressed during experimental preparation?

DL-Aspartic acid has limited aqueous solubility. For in vitro studies:

- Dissolve in 1 M HCl for acidic conditions .

- Use heating (≤50°C) or ultrasonic agitation to aid dissolution. For in vivo applications, optimize solvents like saline or carboxymethyl cellulose based on administration routes .

Q. What safety precautions are critical when handling DL-Aspartic acid?

- Avoid dust formation; use NIOSH/EN 166-compliant respirators and safety goggles .

- Store in dry, ventilated areas away from strong oxidizers to prevent decomposition into CO or NOₓ .

Advanced Research Questions

Q. What strategies enable isotopic labeling of DL-Aspartic acid for metabolic tracing?

Deuterated derivatives (e.g., DL-Aspartic-2,3,3-d₃ acid) are synthesized via acid-catalyzed exchange or enzymatic methods. These isotopes are used in pharmacokinetic studies to track metabolic pathways and assess deuteration effects on drug stability .

Q. How can enantiomeric resolution of DL-Aspartic acid be achieved for chiral studies?

Use acidic chromatographic conditions (e.g., 0.2 mol phase at pH 3.74) for partial separation of D- and L-enantiomers. Buffer composition and trace elements in the mobile phase significantly influence resolution efficiency .

Q. What are the implications of conflicting reported melting points (270°C vs. >300°C)?

Discrepancies may arise from decomposition during heating or differences in sample purity. Validate using differential scanning calorimetry (DSC) and cross-reference synthesis protocols (e.g., catalytic hydrogenation vs. commercial sources) .

Q. How is DL-Aspartic acid utilized in peptide synthesis?

DL-Aspartic acid serves as a precursor for derivatives like H-DL-Asp(OMe)-OH·HCl (methyl ester hydrochloride), which are intermediates in solid-phase peptide synthesis. Optimize esterification conditions to minimize racemization .

Q. What decomposition products form under high-temperature or oxidative conditions?

Thermal degradation above 270°C produces CO, CO₂, and nitrogen oxides. Avoid prolonged exposure to oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How do magnesium salts of DL-Aspartic acid enhance biomedical applications?

DL-Aspartic acid magnesium salts (e.g., C₈H₁₂MgN₂O₈·4H₂O) improve solubility and bioavailability. These complexes are studied for their role in magnesium supplementation and enzyme cofactor interactions .

Data Contradiction Analysis

- Solubility Variability : Reported solubility in water ("slight" vs. "1 M HCl-soluble") reflects pH dependence. Pre-dissolve in acidic buffers for consistent results .

- Safety Data Gaps : While acute toxicity is undocumented, assume irritant potential based on structural analogs (e.g., L-aspartic acid) and adhere to ALARA principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.